molecular formula C13H16N2O4 B5730339 (4-METHOXY-3-NITROPHENYL)(PIPERIDINO)METHANONE

(4-METHOXY-3-NITROPHENYL)(PIPERIDINO)METHANONE

Cat. No.: B5730339
M. Wt: 264.28 g/mol
InChI Key: GKLFMIQMRQAMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-METHOXY-3-NITROPHENYL)(PIPERIDINO)METHANONE is an organic compound that features a methoxy group, a nitro group, and a piperidino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHOXY-3-NITROPHENYL)(PIPERIDINO)METHANONE can be achieved through several synthetic routes. One common method involves the nitration of p-methoxyacetophenone to produce 4’-Methoxy-3’-nitroacetophenone . This intermediate can then undergo further reactions to introduce the piperidino group.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and subsequent functionalization reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-METHOXY-3-NITROPHENYL)(PIPERIDINO)METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The methoxy group can be demethylated to form a hydroxyl group.

    Substitution: The piperidino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive methylation of 4’-Methoxy-3’-nitroacetophenone can yield dimethylamino compounds .

Scientific Research Applications

Chemistry

In chemistry, (4-METHOXY-3-NITROPHENYL)(PIPERIDINO)METHANONE is used as an intermediate in the synthesis of various organic compounds

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. The presence of the piperidino group suggests possible interactions with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications.

Mechanism of Action

The mechanism of action of (4-METHOXY-3-NITROPHENYL)(PIPERIDINO)METHANONE involves its interaction with molecular targets through its functional groups. The piperidino group can interact with biological receptors, while the nitro and methoxy groups can undergo metabolic transformations. These interactions and transformations contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-METHOXY-3-NITROPHENYL)(PIPERIDINO)METHANONE is unique due to the presence of the piperidino group, which is not commonly found in similar compounds. This group enhances its potential for biological activity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(4-methoxy-3-nitrophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-19-12-6-5-10(9-11(12)15(17)18)13(16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLFMIQMRQAMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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